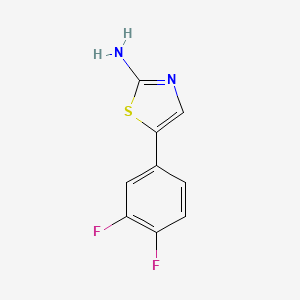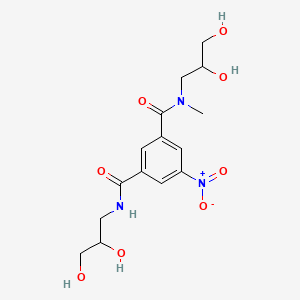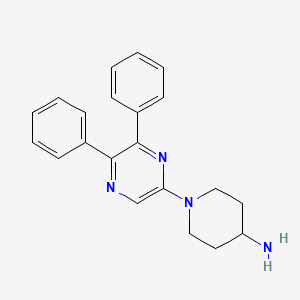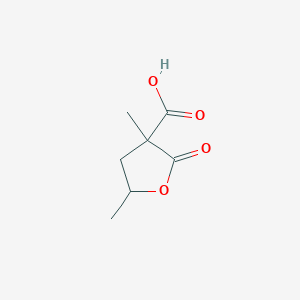![molecular formula C36H45ClN4O B14022065 (1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manzamine A hydrochloride is a marine-derived alkaloid first isolated from the sponge Haliclona sp. in Okinawa, Japan, in 1986. This compound is known for its complex structure, which includes a fused 6-, 6-, 5-, 8-, and 13-membered ring system connected to a β-carboline moiety . Manzamine A hydrochloride has attracted significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, antimalarial, anti-HIV, and insecticidal properties .
Vorbereitungsmethoden
The synthesis of Manzamine A hydrochloride involves several intricate steps due to its complex structure. Key synthetic routes include:
Michael Nitro Olefin Addition: This step involves the addition of a nitro group to an olefin, forming a nitroalkane intermediate.
Nitro-Mannich/Lactamization Cascade: This cascade reaction forms the lactam ring, a crucial component of the Manzamine A structure.
Iminium Ion/Cyclization: This step involves the formation of an iminium ion, which then undergoes cyclization to form the macrocyclic ring.
Stereoselective Ring-Closing Metathesis: This reaction closes the macrocyclic ring with high stereoselectivity.
Cross-Coupling Reactions: These reactions are used to introduce various functional groups into the molecule.
Analyse Chemischer Reaktionen
Manzamine A hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Cyclization: This reaction forms ring structures, often using reagents like acids or bases.
Major products formed from these reactions include various derivatives of Manzamine A, each with unique biological activities.
Wissenschaftliche Forschungsanwendungen
Manzamine A hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: It is used to study the biological activities of marine-derived alkaloids, including their cytotoxic, antimicrobial, and antimalarial properties.
Medicine: Manzamine A hydrochloride is being investigated for its potential in treating various diseases, including cancer, malaria, and viral infections.
Wirkmechanismus
Manzamine A hydrochloride exerts its effects through several mechanisms:
Inhibition of Vacuolar ATPases: This disrupts cellular homeostasis and inhibits autophagy, leading to cell death in cancer cells.
Modulation of SIX1 Gene Expression: This gene is critical for craniofacial development and cell proliferation.
Inhibition of Cell Proliferation and Survival Proteins: Manzamine A hydrochloride inhibits proteins like Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, which are involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Manzamine A hydrochloride is unique among marine-derived alkaloids due to its complex structure and diverse biological activities. Similar compounds include:
Nakadomarin A: Another marine-derived alkaloid with a similar macrocyclic structure.
Ircinal A: A related compound with a simpler structure but similar biological activities.
Ircinol A: Another related compound with a simpler structure and similar biological activities.
These compounds share some structural features and biological activities with Manzamine A hydrochloride but differ in their specific mechanisms of action and potency.
Eigenschaften
Molekularformel |
C36H45ClN4O |
|---|---|
Molekulargewicht |
585.2 g/mol |
IUPAC-Name |
(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride |
InChI |
InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7?;/t26-,30-,34+,35-,36-;/m0./s1 |
InChI-Schlüssel |
DIVWQABXFSWTEF-MWNJAHNNSA-N |
Isomerische SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |
Kanonische SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)

![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)



![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)






